
1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group (a benzene ring) attached to a tetrahydropyran ring via an ethanamine linker . The hydrochloride indicates the presence of a chloride ion, which is typically involved in forming salts with organic compounds.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, tetrahydropyran derivatives are known to be involved in a variety of reactions. For instance, 2-tetrahydropyranyl (THP) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.科学的研究の応用
Synthesis and Structural Analysis
Research focuses on the synthesis and structural analysis of compounds related to "1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride". For example, Kansikas and Sipilä (2000) examined the synthesis of diastereoisomers related to this compound, highlighting their crystalline structures and hydrogen bonding patterns (Kansikas & Sipilä, 2000). This research is crucial for understanding the physical and chemical properties of such compounds.
Application in Organic Synthesis
The compound and its derivatives have been utilized in the synthesis of complex organic molecules. Someswarao et al. (2018) described a novel strategy for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, employing a related compound as a key intermediate (Someswarao et al., 2018). Such methodologies are instrumental in constructing polycyclic architectures found in many natural products.
Materials Science
In materials science, Miura and Yoshida (2002) reported the use of related compounds in the synthesis of functional alkoxyamines, leading to the development of well-defined star polymers (Miura & Yoshida, 2002). This work demonstrates the potential of these compounds in creating advanced polymeric materials with specific properties.
Pharmacological Applications
In the pharmacological domain, Dago et al. (2018) explored analogues of SKF-96365, including compounds structurally related to "this compound", for their ability to inhibit store-operated calcium entry (SOCE), a critical pathway in cell signaling (Dago et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, and rinsing cautiously with water in case of eye contact .
作用機序
Target of Action
The primary targets of 1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
The mode of action of This compound As research progresses, more information about how this compound interacts with its targets will become available .
Biochemical Pathways
The biochemical pathways affected by This compound It’s known that this compound can be used in organic synthesis transformations .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound As such, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
The molecular and cellular effects of This compound As research progresses, more information about the effects of this compound will become available .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature .
特性
IUPAC Name |
2-(oxan-4-yl)-1-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c14-13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11;/h1-5,11,13H,6-10,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZRSOXAYSZSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
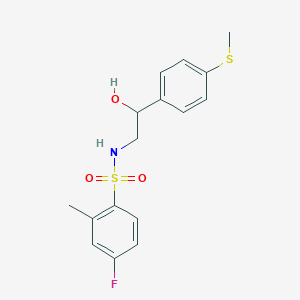
![N-(2-chloro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![tert-butyl N-[(2R)-3-amino-2-methylpropyl]carbamate](/img/structure/B2689757.png)
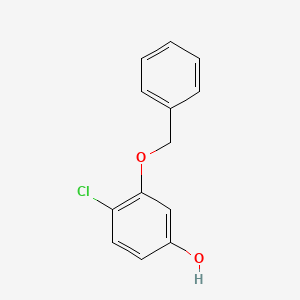
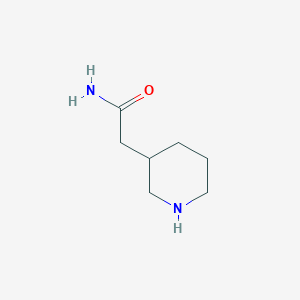
![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2689763.png)
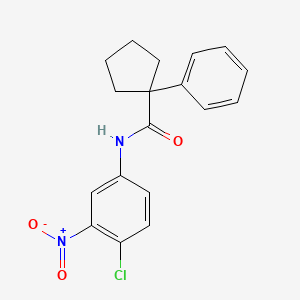
![5-tert-butyl-2-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2689767.png)
![ethyl 6-ethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2689768.png)
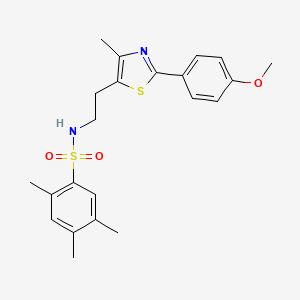
![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2689771.png)
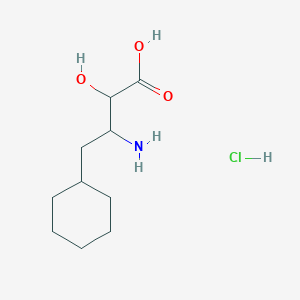
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2689774.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2689775.png)
